molecular formula C12H10N2O B14135727 2-(4-Methoxyphenyl)cyclopropane-1,1-dicarbonitrile

2-(4-Methoxyphenyl)cyclopropane-1,1-dicarbonitrile

Cat. No.: B14135727
M. Wt: 198.22 g/mol
InChI Key: LUNBBIRUKNZWOT-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)cyclopropane-1,1-dicarbonitrile is a chemical compound that belongs to the class of cyclopropane derivatives It is characterized by the presence of a cyclopropane ring substituted with a 4-methoxyphenyl group and two cyano groups

Preparation Methods

The synthesis of 2-(4-Methoxyphenyl)cyclopropane-1,1-dicarbonitrile can be achieved through several methods. One common synthetic route involves the reaction of 2-(4-methoxybenzylidene)malononitrile with phenacyl bromide. This reaction typically occurs under basic conditions, such as the presence of a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), in a solvent like dichloromethane. The reaction mixture is stirred at a controlled temperature to facilitate the formation of the desired cyclopropane derivative .

Chemical Reactions Analysis

2-(4-Methoxyphenyl)cyclopropane-1,1-dicarbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles or electrophiles, depending on the desired transformation. The major products formed from these reactions vary based on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)cyclopropane-1,1-dicarbonitrile involves its interaction with various molecular targets and pathways. The specific mechanism depends on the context of its application. For example, in chemical reactions, the compound’s cyclopropane ring and cyano groups play crucial roles in its reactivity. In biological systems, its derivatives may interact with specific enzymes or receptors, leading to their observed biological effects .

Comparison with Similar Compounds

2-(4-Methoxyphenyl)cyclopropane-1,1-dicarbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various research applications.

Properties

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

2-(4-methoxyphenyl)cyclopropane-1,1-dicarbonitrile

InChI

InChI=1S/C12H10N2O/c1-15-10-4-2-9(3-5-10)11-6-12(11,7-13)8-14/h2-5,11H,6H2,1H3

InChI Key

LUNBBIRUKNZWOT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC2(C#N)C#N

Origin of Product

United States

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